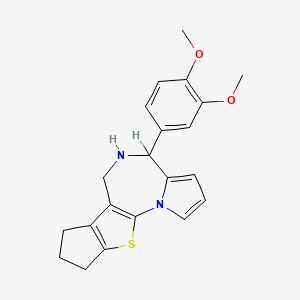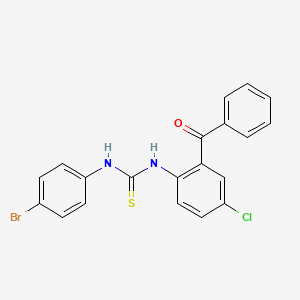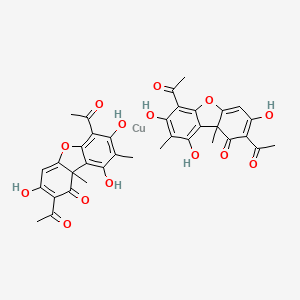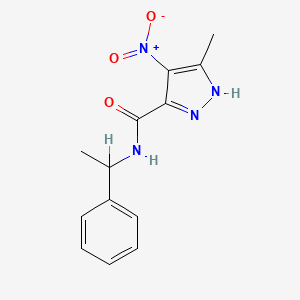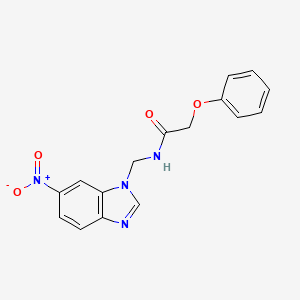
(Benzyldimethyl(3-(3-(octadecyl)-2,5-dioxopyrrolidine-1-yl)propyl)ammonium) chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Benzyldimethyl(3-(3-(octadecyl)-2,5-dioxopyrrolidine-1-yl)propyl)ammonium) chloride is a quaternary ammonium compound with a complex structure. It is known for its surfactant properties and is used in various industrial and scientific applications due to its unique chemical characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Benzyldimethyl(3-(3-(octadecyl)-2,5-dioxopyrrolidine-1-yl)propyl)ammonium) chloride typically involves a multi-step process. The initial step often includes the formation of the pyrrolidine ring, followed by the introduction of the octadecyl group. The final step involves the quaternization of the amine group with benzyl chloride under controlled conditions to form the quaternary ammonium compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain the stability of the compound and to minimize by-products. The purification process typically involves crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
(Benzyldimethyl(3-(3-(octadecyl)-2,5-dioxopyrrolidine-1-yl)propyl)ammonium) chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form amines and other derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium hydroxide or other strong bases are employed.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as amines, oxides, and substituted benzyl derivatives.
Scientific Research Applications
(Benzyldimethyl(3-(3-(octadecyl)-2,5-dioxopyrrolidine-1-yl)propyl)ammonium) chloride is utilized in several scientific research fields:
Chemistry: It is used as a surfactant in various chemical reactions and processes.
Industry: The compound is used in the formulation of detergents and cleaning agents.
Mechanism of Action
The mechanism of action of (Benzyldimethyl(3-(3-(octadecyl)-2,5-dioxopyrrolidine-1-yl)propyl)ammonium) chloride involves its interaction with cell membranes. The compound disrupts the lipid bilayer, leading to cell lysis. This property is particularly useful in biological applications where cell disruption is required for protein extraction and other analyses .
Comparison with Similar Compounds
Similar Compounds
Cetyltrimethylammonium chloride: Another quaternary ammonium compound with similar surfactant properties.
Benzalkonium chloride: Widely used as a disinfectant and antiseptic.
Dodecylbenzenesulfonic acid: A surfactant used in detergents and cleaning agents.
Uniqueness
(Benzyldimethyl(3-(3-(octadecyl)-2,5-dioxopyrrolidine-1-yl)propyl)ammonium) chloride is unique due to its specific structure, which imparts distinct surfactant properties and makes it suitable for specialized applications in scientific research and industry.
Properties
CAS No. |
93904-69-9 |
|---|---|
Molecular Formula |
C34H59ClN2O2 |
Molecular Weight |
563.3 g/mol |
IUPAC Name |
benzyl-dimethyl-[3-(3-octadecyl-2,5-dioxopyrrolidin-1-yl)propyl]azanium;chloride |
InChI |
InChI=1S/C34H59N2O2.ClH/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-26-32-29-33(37)35(34(32)38)27-23-28-36(2,3)30-31-24-20-19-21-25-31;/h19-21,24-25,32H,4-18,22-23,26-30H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
CYMKTCNFTODMIO-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCC1CC(=O)N(C1=O)CCC[N+](C)(C)CC2=CC=CC=C2.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


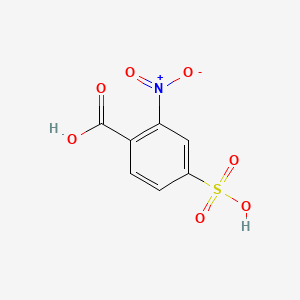
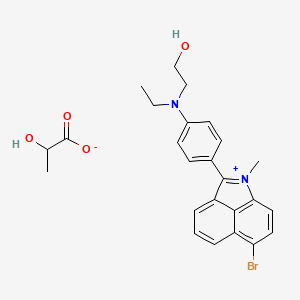

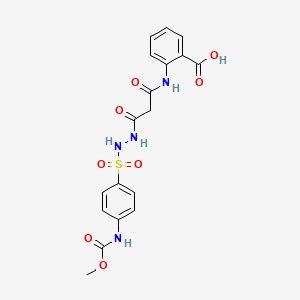
![1,1'-[[[4-[(2-Chloro-4-nitrophenyl)azo]phenyl]imino]diethylene]dipyridinium dichloride](/img/structure/B12705061.png)
